molecular formula C17H18N2O3S2 B2716738 (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate CAS No. 57169-56-9

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

Cat. No.: B2716738
CAS No.: 57169-56-9
M. Wt: 362.46
InChI Key: NRVAYTMKZPIXFV-UHFFFAOYSA-N
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Description

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of phenylsulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then reacted with a thioisocyanate to form the carbamothioate group. The final step involves the addition of a propyl group to the oxygen atom, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate has several scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The phenylsulfonyl group and the imino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-O-ethyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
  • (E)-O-butyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate
  • (E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamate

Uniqueness

(E)-O-propyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

O-propyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-2-13-22-17(23)18-16(14-9-5-3-6-10-14)19-24(20,21)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVAYTMKZPIXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=S)N/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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